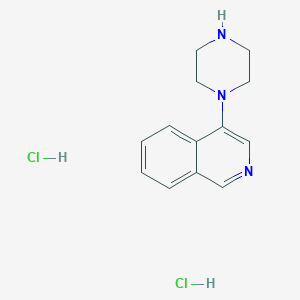

Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate

Overview

Description

Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate (MOPC) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound. MOPC has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure is conducive to nucleophilic attacks at the carbonyl group, allowing for the synthesis of a variety of heterocyclic compounds. Researchers utilize it to construct complex molecules that are relevant in pharmaceutical development and material science .

Medicinal Chemistry

In medicinal chemistry, Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate is used to develop new pharmacologically active substances. Its lactam ring is a key scaffold in drug design, particularly for the creation of molecules with potential neuroprotective or hormone-like activities .

Asymmetric Synthesis

The compound is a chiral precursor in asymmetric synthesis. It’s used to create enantiomerically pure substances, which are crucial for the development of drugs with specific biological activities. This application is significant in producing substances with low toxicity and high therapeutic value .

Biochemistry Research

In biochemistry, this compound is studied for its role in enzymatic reactions, particularly those involving glutamic acid. It’s a model compound for understanding the lactamization process, which has implications in metabolism and neurotransmission .

Material Science

Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate can be used in material science to create novel polymers with specific properties. Its reactive nature allows it to be incorporated into polymer chains, potentially leading to materials with unique mechanical and chemical properties .

Analytical Chemistry

As a standard in analytical chemistry, this compound helps in the calibration of instruments and the development of analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry .

Neurochemistry

The compound’s derivatives are explored for their neuroprotective properties. It’s used in the synthesis of compounds that could potentially treat neurodegenerative diseases or protect neuronal cells from damage .

Peptide Synthesis

Lastly, Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate is used in peptide synthesis. It can act as a building block for peptides and proteins, particularly those with modifications that enhance their stability or alter their biological activity .

properties

IUPAC Name |

methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-11(15)12(8-7-10(14)13-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOOCRWCJLJVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)

![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)